molecular formula C10H13N3O2S B11980573 2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide CAS No. 154106-04-4

2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B11980573
CAS No.: 154106-04-4
M. Wt: 239.30 g/mol
InChI Key: AWGXMWRSACGELG-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide is an organic compound featuring a methoxybenzoyl group attached to a methylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 4-methoxybenzoyl chloride with N-methylhydrazinecarbothioamide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the methoxybenzoyl and methylhydrazinecarbothioamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

154106-04-4

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

1-[(4-methoxybenzoyl)amino]-3-methylthiourea

InChI

InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(14)7-3-5-8(15-2)6-4-7/h3-6H,1-2H3,(H,12,14)(H2,11,13,16)

InChI Key

AWGXMWRSACGELG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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